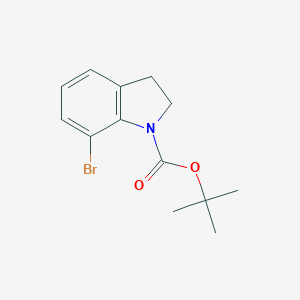

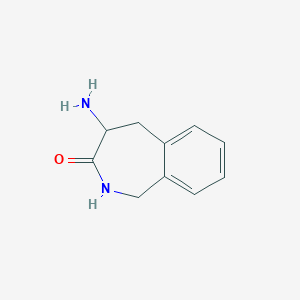

Tert-butyl 7-bromoindoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl esters and related compounds has been explored in several studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which also involves in situ hydrolysis of t-butyl esters . Another study describes the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a chemoselective tert-butoxycarbonylation reagent for various substrates . An improved synthesis of a tert-butyl ester with high enantiomeric excess using a modified Pictet-Spengler reaction is also noted . These studies highlight the versatility and efficiency of synthesizing tert-butyl ester compounds, which could be relevant for the synthesis of tert-butyl 7-bromoindoline-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl esters has been the subject of investigation, particularly using crystallographic and computational methods. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction and compared with a DFT-optimized structure . Similarly, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized and optimized using DFT . These studies provide insights into the molecular geometry and electronic structure of tert-butyl esters, which are crucial for understanding their reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl esters has been explored through various transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions with maleic anhydride to form a Diels-Alder endo-adduct, and further chemical transformations were performed on this adduct . Another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its structure, which includes a lactone moiety and a piperidine ring . These studies demonstrate the potential of tert-butyl esters to participate in a variety of chemical reactions, which could be applicable to this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by their molecular structure. The studies that performed DFT analysis on tert-butyl esters provide valuable information on their molecular electrostatic potential and frontier molecular orbitals, which are indicative of their physicochemical properties . These properties are important for predicting the behavior of these compounds in different environments and can guide their application in pharmaceutical synthesis.

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis Tert-butyl 7-bromoindoline-1-carboxylate is instrumental in various chemical transformations. For instance, it's used in the synthesis of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates through anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines (Ivanov, 2020). Similarly, its derivatives are used in the Diels‐Alder reaction of a 2‐Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003).

Development of Novel Compounds Researchers have explored this compound in the synthesis of novel compounds. For example, its derivative was used in the synthesis of Triazolylalanine Analogues, providing valuable insights into the development of unnatural amino acids (Patil & Luzzio, 2017).

Pharmaceutical Research In pharmaceutical research, this compound plays a role in the development of antifolates, compounds which inhibit thymidylate synthase, crucial for cancer research (Pawełczak et al., 1989).

Protective Group Chemistry This compound is also significant in protective group chemistry, particularly in the formation of tert-butyl carbamates, which are used to protect amino acids during synthesis (Lebel & Leogane, 2005).

Synthetic Route Development this compound is pivotal in developing synthetic routes for various chemical entities, including key intermediates for synthesizing CDK9 inhibitors and Ibrutinib, which are important in cancer treatment (Hu et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

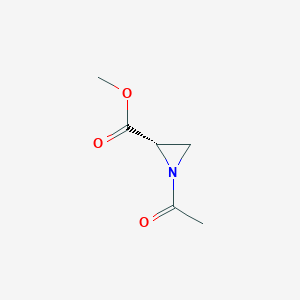

tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLSVTIQYUAATK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566395 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143262-17-3 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)